(3,5-Bis(trifluoromethyl)phenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Bis(trifluoromethyl)phenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a unique compound characterized by its complex molecular structure. Known for its significant applications in various scientific fields, this compound showcases the intricate interplay of organic chemistry.
Wissenschaftliche Forschungsanwendungen
Chemistry:: In organic synthesis, this compound serves as a building block for creating more complex molecules. Its unique structure allows for versatile functionalization.
Biology:: Its biological activity is studied in pharmacology, particularly for its potential anti-inflammatory and antimicrobial properties.
Medicine:: The compound's derivatives are explored for developing therapeutic agents, targeting specific enzymes and receptors implicated in diseases.
Industry:: Utilized in the production of specialty chemicals, particularly in developing advanced materials with specific desired properties, such as high thermal stability and chemical resistance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:: The synthesis of (3,5-Bis(trifluoromethyl)phenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. Starting with the synthesis of the 3,5-bis(trifluoromethyl)benzene as the core structure, it undergoes electrophilic substitution and coupling reactions with the thiadiazolyl-piperidine moiety. The reactions are often conducted under inert atmosphere using catalysts such as palladium(II) acetate and bases like potassium carbonate at elevated temperatures.
Industrial Production Methods:: For industrial-scale production, advanced techniques such as continuous flow reactors are employed to ensure consistent yield and purity. Catalysts and reagents are carefully selected to optimize the reaction efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions::
Oxidation: The compound can undergo oxidation reactions, especially at the methanone group, potentially forming carboxyl or hydroxyl derivatives.
Reduction: The reduction reactions may target the thiadiazole ring, altering its electronic properties.
Substitution: Both the phenyl and piperidine rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:: Reagents such as sodium borohydride for reduction, oxidizing agents like potassium permanganate, and various halides for substitution reactions are commonly used. These reactions typically occur under controlled temperatures ranging from 0°C to 100°C, depending on the desired transformation.
Major Products:: The primary products formed include modified phenyl or piperidine derivatives and occasionally ring-opened thiadiazole compounds, depending on the reaction pathway.
Wirkmechanismus
The compound interacts with biological targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The thiadiazole ring is crucial in inhibiting specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Unique Attributes:: Compared to its peers, (3,5-Bis(trifluoromethyl)phenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone boasts enhanced electron-withdrawing trifluoromethyl groups, contributing to its high stability and reactivity.
Similar Compounds::(3,5-Dichlorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone: Shares the thiadiazole and piperidine moiety but differs in electronic properties.
(4-Methylphenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone: Variance in the phenyl substituent alters the compound's reactivity and interaction with biological targets.
This compound's versatility in scientific research makes it a valuable asset in various fields, and its unique structure opens the door to numerous applications and further exploration. Fascinating, right?
Eigenschaften
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F6N3OS/c1-9-24-25-14(28-9)10-3-2-4-26(8-10)15(27)11-5-12(16(18,19)20)7-13(6-11)17(21,22)23/h5-7,10H,2-4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDXTRVTWCFHTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F6N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.